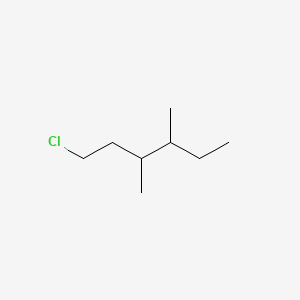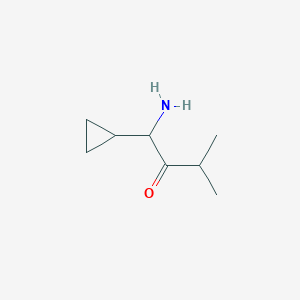![molecular formula C10H14N2O B13189512 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl(propan-2-yl)amino group and an aldehyde group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with methyl(propan-2-yl)amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methyl(propan-2-yl)amino group.
Another approach involves the reductive amination of pyridine-3-carbaldehyde with methyl(propan-2-yl)amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward and efficient route to the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for achieving high efficiency and scalability.
化学反应分析
Types of Reactions
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Methyl(propan-2-yl)amino]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Aminopyridine-3-carbaldehyde: Lacks the methyl(propan-2-yl)amino group, resulting in different chemical and biological properties.
2-[Ethyl(propan-2-yl)amino]pyridine-3-carbaldehyde: Contains an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
2-[Methyl(ethyl)amino]pyridine-3-carbaldehyde: Substitution pattern differs, leading to variations in chemical behavior and applications.
Uniqueness
2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both the methyl(propan-2-yl)amino group and the aldehyde group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-[methyl(propan-2-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(3)10-9(7-13)5-4-6-11-10/h4-8H,1-3H3 |
InChI 键 |
XJNRTRZHJLOISR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)C1=C(C=CC=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13189429.png)
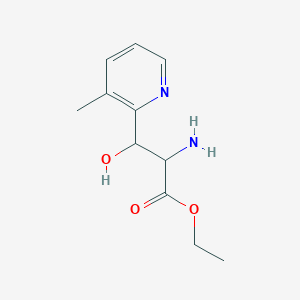
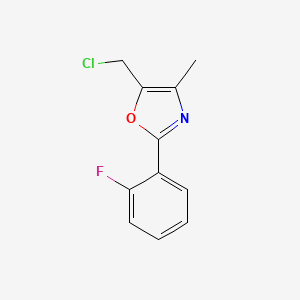
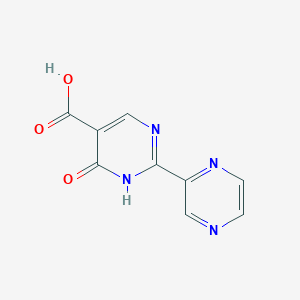
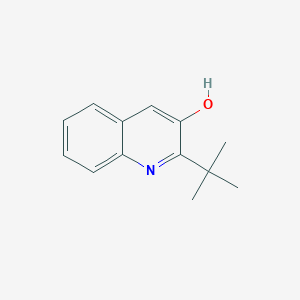
![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
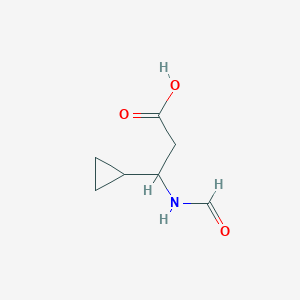
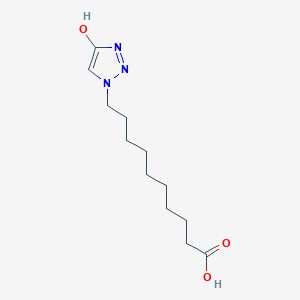
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)
